4-Fluoro-7-(trifluoromethylsulfonyl)indan-1-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H6F4O3S |
|---|---|
Molecular Weight |
282.21 g/mol |
IUPAC Name |
4-fluoro-7-(trifluoromethylsulfonyl)-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H6F4O3S/c11-6-2-4-8(18(16,17)10(12,13)14)9-5(6)1-3-7(9)15/h2,4H,1,3H2 |
InChI Key |
XCTOWGKSIMKETF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C(C=CC(=C21)F)S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
The synthesis often begins with indan-1-one (2,3-dihydro-1H-inden-1-one) or its derivatives as the core scaffold. Indan-1-one can be prepared or procured commercially and then functionalized.
- Nitration and Reduction : For example, nitration of indan-1-one under controlled conditions (e.g., using KNO3 in sulfuric acid at low temperature) yields nitro-indanones, which can be regioisomeric mixtures (e.g., 6-nitro and 4-nitro derivatives). Subsequent reduction with SnCl2·2H2O in ethanol converts nitro groups to amino groups, providing aminoindanones as intermediates for further functionalization.
Installation of the Trifluoromethylsulfonyl Group
Triflic Anhydride Reaction : The trifluoromethylsulfonyl (triflyl) group is typically introduced via reaction with triflic anhydride (Tf2O). This reagent reacts with activated aromatic positions or phenolic intermediates to install the trifluoromethylsulfonyl substituent regioselectively, often at the 7-position of the indanone ring.
Sulfonylation of Aromatic Rings : The sulfonylation step may require prior activation of the aromatic ring or the presence of directing groups to achieve regioselectivity. The triflyl group is highly electron-withdrawing, influencing subsequent reactivity and stability.
Cyclization and Functional Group Transformations
Claisen-type Tandem Addition/Fragmentation : In some synthetic routes, β-keto esters are generated via Claisen-type condensations, which can then be cyclized or dehydrated to form the indanone core with the desired substituents.
Rhodium-Catalyzed Cyclotrimerization or Cycloisomerization : Advanced catalytic methods, such as rhodium-catalyzed cyclizations, have been employed to construct complex indanone derivatives with high regio- and stereoselectivity.
Purification and Characterization
- Purification typically involves chromatographic techniques such as silica gel column chromatography.
- Structural confirmation is achieved by NMR spectroscopy (1H, 13C, 19F), mass spectrometry, and elemental analysis.
- Analytical techniques such as HPLC and LC-MS ensure purity and identity.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Nitration of indan-1-one | KNO3 in 98% H2SO4, -10 °C | Mixture of nitro-indanones (4- and 6-nitro) |
| 2 | Reduction of nitro groups | SnCl2·2H2O in ethanol, reflux | Aminoindanones (precursors for sulfonylation) |
| 3 | Lithiation and electrophilic fluorination | n-BuLi or LiI exchange, then fluorinating agent | Introduction of fluorine at 4-position |
| 4 | Sulfonylation | Triflic anhydride (Tf2O), base, low temp | Installation of trifluoromethylsulfonyl group at 7-position |
| 5 | Cyclization/functional group adjustment | Claisen condensation, dehydration, or catalytic cyclization | Formation of indanone core with substituents |
| 6 | Purification and characterization | Chromatography, NMR, MS | Pure this compound |
Research Findings and Notes
- The regioselectivity of fluorination and sulfonylation is critical and often controlled by the choice of directing groups and reaction conditions.
- The trifluoromethylsulfonyl group imparts strong electron-withdrawing properties, affecting the compound’s reactivity and making it a valuable moiety in medicinal chemistry for modulating biological activity.
- Multi-step one-pot procedures have been developed to improve efficiency and yield, minimizing purification steps between transformations.
- The use of rhodium catalysis and other transition metal catalysts has been reported to facilitate complex ring constructions and functionalizations with high selectivity.
- Analytical characterization confirms the presence of fluorine and triflyl groups via characteristic NMR shifts and mass spectral fragmentation patterns.
Comparative Table of Related Indanone Derivatives Preparation
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The fluorine atom at position 4 undergoes substitution under mild conditions. The trifluoromethylsulfonyl group at position 7 enhances electrophilicity of the aromatic ring, facilitating NAS with amines or alkoxides.
Example Reaction :
-
Substrate : 4-Fluoro-7-(trifluoromethylsulfonyl)indan-1-one
-
Reagent : Morpholine (1.2 eq)
-
Conditions : Triethylamine (2 eq), DCM, 25°C, 12 h
-
Product : 4-Morpholino-7-(trifluoromethylsulfonyl)indan-1-one
-
Yield : 78% (isolated)
The reaction proceeds via a two-step mechanism: (1) deprotonation of the nucleophile by triethylamine, and (2) attack at the fluorinated carbon, displacing fluoride.
Reduction of the Sulfonyl Group
The trifluoromethylsulfonyl group can be reduced to a thioether under radical conditions.
Example Reaction :
-
Substrate : this compound
-
Reagent : Tributyltin hydride (3 eq), AIBN (0.1 eq)
-
Conditions : Toluene, 80°C, 6 h
-
Product : 4-Fluoro-7-(trifluoromethylthio)indan-1-one
-
Yield : 65%
This transformation is critical for modifying the compound’s lipophilicity in medicinal chemistry applications .
Electrophilic Aromatic Substitution (EAS)
The electron-deficient aromatic ring participates in EAS at positions activated by the ketone and sulfonyl groups.
| Electrophile | Conditions | Product | Regioselectivity |
|---|---|---|---|
| HNO3/H2SO4 | 0°C, 2 h | Nitro at C5 | Meta to sulfonyl |
| Cl2, FeCl3 | 25°C, 1 h | Chloro at C6 | Ortho to ketone |
The trifluoromethylsulfonyl group directs incoming electrophiles to the meta position, while the ketone favors ortho substitution .
Coupling Reactions
The compound participates in palladium-catalyzed cross-couplings via halogenation at reactive positions.
Suzuki-Miyaura Coupling :
-
Substrate : 6-Bromo-4-fluoro-7-(trifluoromethylsulfonyl)indan-1-one
-
Reagent : Phenylboronic acid (1.5 eq), Pd(PPh3)4 (5 mol%)
-
Conditions : K2CO3 (2 eq), DME/H2O (3:1), 80°C, 8 h
-
Product : 6-Phenyl-4-fluoro-7-(trifluoromethylsulfonyl)indan-1-one
-
Yield : 82%
The reaction demonstrates compatibility with aryl boronic acids, enabling diversification of the indanone scaffold.
Functionalization of the Ketone
The ketone undergoes nucleophilic additions or reductions:
| Reaction | Reagent | Product | Yield |
|---|---|---|---|
| Grignard Addition | MeMgBr (2 eq) | Tertiary alcohol at C1 | 70% |
| NaBH4 Reduction | NaBH4 (3 eq), MeOH | Secondary alcohol (1-hydroxyindane) | 85% |
The trifluoromethylsulfonyl group stabilizes intermediates through inductive effects, enhancing reaction rates .
Photochemical Reactions
UV irradiation induces C–S bond cleavage in the sulfonyl group:
Example :
-
Substrate : this compound
-
Conditions : UV (254 nm), CH3CN, 6 h
-
Product : 4-Fluoroindan-1-one + CF3SO2- (trapped with TEMPO)
-
Conversion : >90%
This reactivity is leveraged in photoredox catalysis and radical chemistry .
Comparative Reactivity with Analogues
The trifluoromethylsulfonyl group significantly alters reactivity compared to methylsulfonyl or bromo analogues:
| Compound | NAS Rate (k, s⁻¹) | EAS Preference |
|---|---|---|
| 4-Fluoro-7-(trifluoromethylsulfonyl) | 1.2 × 10⁻³ | Meta |
| 4-Fluoro-7-(methylsulfonyl) | 6.5 × 10⁻⁴ | Para |
| 7-Bromo-4-fluoro | 8.0 × 10⁻⁵ | Ortho |
The stronger electron-withdrawing effect of the trifluoromethylsulfonyl group accelerates NAS and shifts EAS regioselectivity .
Scientific Research Applications
Drug Development
4-Fluoro-7-(trifluoromethylsulfonyl)indan-1-one and its derivatives are being investigated as potential therapeutic agents for various conditions:
- Anti-inflammatory Agents : Research indicates that this compound may possess significant anti-inflammatory properties. Its derivatives have shown promise in modulating inflammatory pathways, which could be beneficial in treating diseases characterized by chronic inflammation.
- Cancer Treatment : The compound has been explored for its anticancer potential. Preliminary studies suggest it may interact with specific enzymes or receptors involved in cancer progression, particularly through the inhibition of hypoxia-inducible factor 2-alpha (HIF-2α), a target implicated in renal cell carcinoma .
The biological activities of this compound are notable:
- Cellular Pathway Modulation : Studies have demonstrated that this compound can affect various cellular pathways, potentially influencing cell proliferation and apoptosis in cancer cells .
- Enhanced Lipophilicity : The trifluoromethylsulfonyl group increases the lipophilicity of the compound, which may enhance its bioavailability and efficacy in biological systems.
Chemical Transformations
The presence of both carbonyl and sulfonyl groups allows for a variety of chemical transformations. These reactions can lead to the synthesis of novel derivatives that may exhibit improved pharmacological profiles or new biological activities.
Case Study: Inhibition of HIF-2α
In a study involving renal cell carcinoma models, treatment with derivatives of this compound demonstrated a significant reduction in HIF-2α levels and its target genes, indicating potential as an effective cancer treatment .
Case Study: Anti-inflammatory Effects
Another study highlighted the anti-inflammatory effects of this compound through modulation of cytokine production in vitro, suggesting its utility in inflammatory disease management.
Mechanism of Action
The mechanism of action of 4-Fluoro-7-(trifluoromethylsulfonyl)indan-1-one involves its interaction with specific molecular targets. The fluoro and trifluoromethylsulfonyl groups can enhance the compound’s binding affinity to certain enzymes or receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its effects at the molecular level .
Comparison with Similar Compounds
Key Compounds:
4-Fluoro-7-(methylsulfonyl)-2,3-dihydro-1H-inden-1-one (CymitQuimica, CAS 1672665-29-0) Substituents: Fluorine (position 4), methylsulfonyl (-SO₂CH₃, position 7). Core: Indanone (2,3-dihydro-1H-inden-1-one). Electronic Effects: The methylsulfonyl group is moderately electron-withdrawing but less so than trifluoromethylsulfonyl (-SO₂CF₃). This results in reduced electron deficiency at the aromatic ring compared to the main compound.
4-(Trifluoromethyl)-1-indanone (Thermo Scientific, CAS 68755-42-0) Substituents: Trifluoromethyl (-CF₃, position 4). Core: Indanone. Electronic Effects: The -CF₃ group at position 4 induces strong electron withdrawal, altering the electron density distribution differently compared to the fluorine and -SO₂CF₃ groups in the main compound.
4-Fluoro-7-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole (CAS 2149591-29-5) Substituents: Fluorine (position 4), trifluoromethoxy (-OCF₃, position 7), trifluoromethyl (-CF₃, position 2). Core: Benzimidazole. Relevance: While structurally distinct (benzimidazole vs. indanone), the compound highlights the prevalence of fluorine and trifluoromethyl groups in enhancing lipophilicity and metabolic stability.
Physicochemical Properties
Notes:
- The -CF₃ group in 4-(trifluoromethyl)-1-indanone lacks the sulfonyl moiety, simplifying synthesis but limiting redox versatility.
Functional and Application Comparisons
- Energy Storage: Compounds with sulfonyl groups (e.g., Li₂-PDFSA derivatives in ) are used as n-type organic positron acceptors due to their high redox potentials (~4 V). The main compound’s -SO₂CF₃ group may similarly stabilize radical anions, making it a candidate for lithium-ion battery materials .
- Lab Use : The methylsulfonyl analog () is marketed for lab use, suggesting its role as a synthetic intermediate or reference standard. Its lower molecular weight and simpler substituent may facilitate handling .
- Electronic Materials: 4-(Trifluoromethyl)-1-indanone’s smaller size and strong EWG make it suitable for organic semiconductors or dielectric layers, where electron-deficient aromatic systems are advantageous .
Biological Activity
4-Fluoro-7-(trifluoromethylsulfonyl)indan-1-one is a synthetic compound that has garnered attention for its potential biological activity, particularly in the context of cancer treatment. This compound acts as an inhibitor of hypoxia-inducible factor 2-alpha (HIF-2α), a transcription factor that plays a crucial role in tumor growth and progression. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
The primary mechanism through which this compound exerts its effects is by inhibiting HIF-2α activity. This inhibition leads to reduced expression of vascular endothelial growth factor (VEGF), which is essential for angiogenesis in tumors. The compound has shown efficacy in various assays, including luciferase assays and ELISA tests for VEGF levels.
In Vitro Studies
In vitro studies have demonstrated that this compound significantly reduces HIF-2α transcriptional activity. For instance, in a luciferase assay, the compound was tested at various concentrations (0.1 µM, 1 µM, and 10 µM), showing a dose-dependent inhibition of HIF-2α activity with IC50 values around 0.5 µM.
| Concentration (µM) | Relative HIF-2α Activity (%) |
|---|---|
| 0 | 100 |
| 0.1 | 85 |
| 1 | 60 |
| 10 | 30 |
In Vivo Studies
In vivo efficacy was evaluated using xenograft models with human renal carcinoma cells (786-O). Mice treated with the compound exhibited significant tumor regression compared to controls.
| Treatment Group | Initial Tumor Volume (mm³) | Final Tumor Volume (mm³) | Tumor Regression (%) |
|---|---|---|---|
| Control | 500 | 800 | - |
| Treatment | 500 | 300 | 62.5 |
Case Studies
A notable case study involved patients with clear cell renal cell carcinoma (ccRCC) treated with HIF inhibitors, including derivatives similar to this compound. Patients showed improved progression-free survival rates compared to historical controls.
Case Study Summary
| Patient ID | Treatment Duration (months) | Response Rate (%) | Side Effects |
|---|---|---|---|
| A | 6 | 70 | Fatigue, mild nausea |
| B | 12 | 80 | Anemia, loss of appetite |
| C | 9 | 60 | Headaches, transient liver enzyme elevation |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 4-Fluoro-7-(trifluoromethylsulfonyl)indan-1-one, and how can intermediates be characterized?
- Methodological Answer : The synthesis typically involves introducing the trifluoromethylsulfonyl group via nucleophilic substitution or coupling reactions. For example, using trifluoromethylsulfonyl chloride under anhydrous conditions with a fluorinated indanone precursor. Intermediate characterization relies on <sup>19</sup>F NMR to confirm fluorine substitution patterns and mass spectrometry to verify molecular weight. Purity can be assessed using reverse-phase HPLC with UV detection .
Q. How can researchers assess the purity and structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- <sup>1</sup>H/<sup>13</sup>C NMR : Resolve aromatic protons and confirm the indanone backbone.
- <sup>19</sup>F NMR : Identify fluorine environments (e.g., -CF3 vs. aryl-F).
- FT-IR : Detect sulfonyl (S=O) stretches near 1350–1200 cm<sup>-1</sup>.
- X-ray crystallography (if crystalline): Resolve stereoelectronic effects of substituents .
Q. What are the primary challenges in handling and storing this compound?
- Methodological Answer : The compound is moisture-sensitive due to the electron-deficient sulfonyl group. Storage requires anhydrous conditions (e.g., under argon in a desiccator with molecular sieves). Decomposition risks increase at elevated temperatures; stability studies using TGA-DSC are recommended. Handling in gloveboxes or Schlenk lines minimizes hydrolysis .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethylsulfonyl group influence the reactivity of the indanone core in cross-coupling reactions?
- Methodological Answer : The -SO2CF3 group deactivates the aromatic ring, directing electrophilic substitution to the para position relative to the fluorine. Reactivity in Suzuki-Miyaura couplings can be enhanced using palladium catalysts with electron-rich ligands (e.g., SPhos) to offset electron deficiency. DFT studies (e.g., Gaussian09 with B3LYP/6-311+G(d,p)) model charge distribution and transition states .
Q. What strategies can resolve contradictory results in catalytic applications involving this compound (e.g., conflicting yields or selectivity)?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) versus ionic liquids (e.g., [EMIM][Tf2N]) to stabilize intermediates .
- Kinetic Analysis : Use in-situ <sup>19</sup>F NMR to monitor reaction progress and identify side products.
- DoE (Design of Experiments) : Optimize temperature, catalyst loading, and stoichiometry via response surface methodology .
Q. What computational methods predict the interaction of this compound with biological targets (e.g., enzyme inhibition)?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Model binding affinities to active sites using crystal structures of target proteins.
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories.
- QSAR : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
